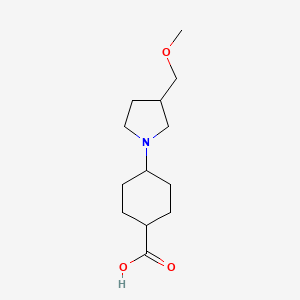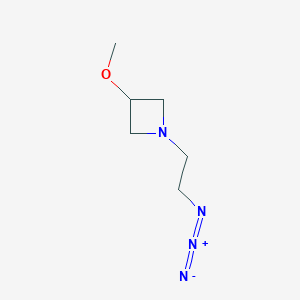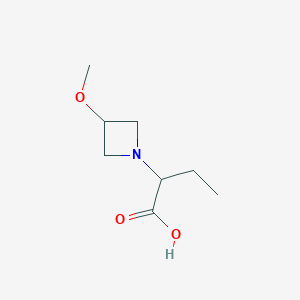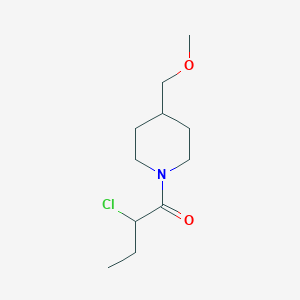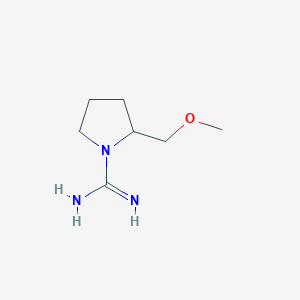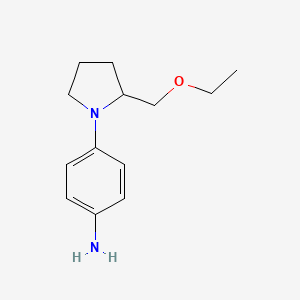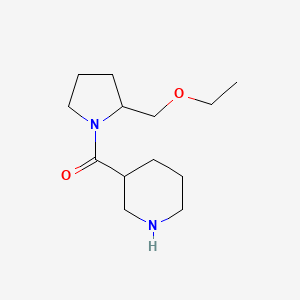
(エトキシメチル)ピロリジン-1-イル)(ピペリジン-3-イル)メタノン
説明
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学: 薬物開発
ピペリジン環とピロリジン環などのこの化合物の構造的特徴は、薬理学的に活性な分子によく見られます . これらの環は、薬物分子の立体化学と三次元形状に寄与し、生物学的標的との相互作用に不可欠です。 この化合物は、筋肉の消耗や骨粗鬆症などの治療に使用される選択的アンドロゲン受容体調節剤 (SARMs) の合成における前駆体となりえます .
生化学: 酵素阻害
生化学では、酵素阻害剤は、代謝経路の理解と治療薬の開発において重要な役割を果たします。 エトキシメチル基とピペリジン-3-イル基は、酵素の活性部位と相互作用し、代謝性疾患の研究や治療に使用できる新しい阻害剤の開発につながる可能性があります .
農業: 殺虫剤
ピペリジンとピロリジンモチーフを持つ化合物は、農業における害虫防除剤としての潜在的な使用について研究されています。 それらの構造的複雑さは、生物学的システムとのさまざまな相互作用を可能にし、新しい殺虫剤や除草剤の開発に役立つ可能性があります .
環境科学: 汚染物質の分解
この化合物は、化学反応の触媒として作用する可能性があり、環境科学において汚染物質の分解に適用できます。 有害な環境汚染物質を分解するために設計されたプロセスにおいて、多成分反応に参加する能力を利用できます .
工業化学: ポリマーの合成
工業化学では、この化合物はポリマー合成の構成単位として使用できます。 複素環と反応性のメタノン基を組み合わせることで、材料科学など、さまざまな用途で役立つユニークな特性を持つポリマーが得られます .
医学: 治療薬
この化合物は、既知のファーマコフォアと構造が似ているため、治療薬を創製するために修飾できる可能性があります。 たとえば、その誘導体は、受容体またはイオンチャネルを調節するように設計され、神経疾患の治療に役立ちます .
将来の方向性
生化学分析
Biochemical Properties
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to modulation of their activity. For instance, (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can bind to receptors or enzymes, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced cellular function or protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are crucial for the detoxification and elimination of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone from the body. The involvement of cytochrome P450 enzymes in its metabolism highlights the importance of these pathways in determining the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone within the cell can determine its specific biochemical and cellular effects .
特性
IUPAC Name |
[2-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-12-6-4-8-15(12)13(16)11-5-3-7-14-9-11/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWPEUYMYCYNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




